molecular formula C6H11ClN3O4P B2539995 [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonicacidhydrochloride CAS No. 2375269-81-9

[(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonicacidhydrochloride

Cat. No.: B2539995
CAS No.: 2375269-81-9
M. Wt: 255.59
InChI Key: FJVASARTLHQZAU-UHFFFAOYSA-N
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Description

[(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride is a chemical compound with the molecular formula C6H10N3O4P·HCl. It is an aminopyrimidine derivative that has a variety of applications in scientific research and industry. The compound is known for its role in biochemical processes and its potential use in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride typically involves the reaction of 4-amino-2-methylpyrimidine with phosphonic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

[(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .

Scientific Research Applications

[(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical processes, making the compound useful in research and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4-amino-2-methylpyrimidin-5-yl)methoxy]phosphonic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-amino-2-methylpyrimidin-5-yl)methyl dihydrogen phosphate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N3O4P.ClH/c1-4-8-2-5(6(7)9-4)3-13-14(10,11)12;/h2H,3H2,1H3,(H2,7,8,9)(H2,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVASARTLHQZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)COP(=O)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN3O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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